N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a sec-butylphenyl group and an isoxazole ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 2-sec-butylphenol with appropriate reagents to form the desired isoxazolecarboxamide structure. One common method includes the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to prepare the isocyanate intermediate, which is then reacted with the phenol derivative . Another method involves the use of N-methylimidazole as a catalyst in a one-pot synthesis via the Lossen rearrangement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: DMSO and trifluoroacetic anhydride.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it interferes with the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This action is crucial in both therapeutic and toxicological contexts.
Comparison with Similar Compounds
Similar Compounds
2-sec-Butylphenol: A precursor in the synthesis of N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide.
Phenyl isocyanate: Used in the synthesis of isocyanate intermediates.
Carbamate esters: Similar in structure and function, often used as insecticides.
Uniqueness
This compound is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-10(2)13-8-6-7-9-14(13)17-16(19)15-11(3)18-20-12(15)4/h6-10H,5H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFSUNODVEFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(ON=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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